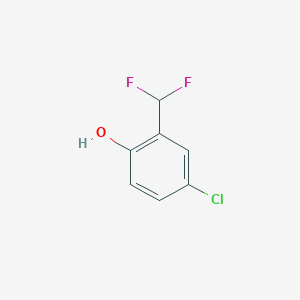

4-Chloro-2-(difluoromethyl)phenol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWZQBSJGZFCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Difluoromethyl Phenol and Its Analogues

Strategies for Direct Difluoromethylation of Phenolic Precursors

The most common and direct route to synthesizing aryl difluoromethyl ethers, including analogues of 4-Chloro-2-(difluoromethyl)phenol, is the O-difluoromethylation of the corresponding phenolic precursors. acs.org This transformation involves the reaction of a phenol (B47542) with a reagent that serves as a source of the difluoromethyl group. A key intermediate in many of these reactions is difluorocarbene (:CF2). orgsyn.orgcas.cn These strategies are widely employed due to their efficiency and the ready availability of phenolic starting materials. The reaction generally proceeds by generating a phenolate anion under basic conditions, which then acts as a nucleophile to trap the highly reactive difluorocarbene intermediate. orgsyn.orgorgsyn.org

Difluorocarbene Generation and Reactivity in O-Difluoromethylation

Difluorocarbene (:CF2) is a versatile and reactive intermediate used extensively for introducing the difluoromethyl group. cas.cn Unlike many other carbenes, difluorocarbene is a relatively stable singlet carbene. orgsyn.org This stability is attributed to a "push-pull" electronic effect: the fluorine atoms inductively withdraw electron density from the carbene's filled σ orbital, while simultaneously donating electron density from their lone pairs into the carbene's empty p orbital. orgsyn.org This makes difluorocarbene a moderately electrophilic species that reacts preferentially with electron-rich nucleophiles, such as phenolates. orgsyn.orgcas.cn

Several methods have been developed to generate difluorocarbene under conditions suitable for the O-difluoromethylation of phenols. orgsyn.org Decarboxylative methods, in particular, have become popular as they are operationally simple and often use stable, commercially available reagents. orgsyn.orgorgsyn.org

Sodium chlorodifluoroacetate (ClCF2CO2Na or SCDA) is a widely used, inexpensive, and bench-stable precursor for difluorocarbene. orgsyn.orgacs.orgthieme-connect.com It is considered an attractive reagent for large-scale synthesis due to its stability, bulk availability, and relatively low environmental impact compared to gaseous reagents like chlorodifluoromethane. orgsyn.org The reaction proceeds via thermal decarboxylation of SCDA to generate difluorocarbene. orgsyn.orgacs.orgacs.org The in situ generated electrophilic difluorocarbene is then trapped by a phenolate nucleophile, which is formed by treating the starting phenol with a base such as cesium carbonate or potassium carbonate. orgsyn.orgacs.org Subsequent protonation yields the desired aryl difluoromethyl ether. orgsyn.org

This method has proven effective for a variety of substituted phenols, including those with base-sensitive functional groups when milder bases are used. cas.cnorgsyn.org High temperatures (e.g., 95-120 °C) are typically required to promote the decarboxylation of SCDA. orgsyn.orgacs.orgthieme-connect.com

Table 1: Examples of Phenol Difluoromethylation using Sodium Chlorodifluoroacetate (SCDA)

| Phenolic Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(3-chloro-4-hydroxyphenyl)ethan-1-one | Cs2CO3 | DMF/H2O | 120 | 94 | orgsyn.org |

| p-Methoxythiophenol | K2CO3 | DMF | 95 | 93 | acs.org |

| Methyl 4-hydroxy-3-iodobenzoate | K2CO3 | DMF | High Temp | Not specified | cas.cnthieme-connect.com |

More recently, bench-stable S-(difluoromethyl)sulfonium salts have been developed as effective difluorocarbene precursors for the difluoromethylation of phenols and thiophenols. acs.orgacs.orgnih.gov These reagents offer a facile and practical approach, allowing the conversion of a wide array of functionalized phenols into their corresponding aryl difluoromethyl ethers in good to excellent yields. acs.orgacs.orgnih.gov The reactions are typically carried out in the presence of a base like lithium hydroxide. acs.orgnih.gov

S-(Difluoromethyl)sulfonium salts have demonstrated high reactivity, particularly with thiophenols, but are also highly effective for phenols bearing both electron-donating and electron-withdrawing groups. acs.org This methodology provides a valuable alternative to other difluorocarbene sources. acs.orgnih.gov

Table 2: Difluoromethylation of Phenols using S-(Difluoromethyl)sulfonium Salt

| Phenolic Substrate | Base | Yield (%) | Reference |

|---|---|---|---|

| Phenol | LiOH·H2O | 85 | acs.orgnih.gov |

| 4-Methoxyphenol | LiOH·H2O | 92 | acs.orgnih.gov |

| 4-Nitrophenol | LiOH·H2O | 95 | acs.orgnih.gov |

| 4-Chlorophenol (B41353) | LiOH·H2O | 88 | acs.orgnih.gov |

The mechanism for the O-difluoromethylation of phenols via difluorocarbene is well-established. orgsyn.orgnih.gov The process begins with the deprotonation of the phenol by a base to form a more nucleophilic phenolate anion. orgsyn.org Concurrently, the difluorocarbene precursor (e.g., SCDA or a sulfonium salt) decomposes to generate the electrophilic difluorocarbene (:CF2). cas.cnorgsyn.org

The key step is the nucleophilic attack of the phenolate oxygen on the electron-deficient carbon atom of the difluorocarbene. nih.gov This forms a difluoromethoxide anion intermediate (ArO-CF2⁻). This intermediate is then protonated, typically by a proton source in the reaction mixture (such as residual water or the conjugate acid of the base), to yield the final aryl difluoromethyl ether product (ArOCF2H). orgsyn.org The reaction of the difluorocarbene with the nucleophile is generally faster than its reaction with other species in the mixture, which contributes to the high efficiency of the process. cas.cnthieme-connect.com

Copper-Mediated Oxidative Difluoromethylation Approaches

Copper-mediated reactions represent another strategy for the synthesis of fluorinated compounds. nih.govberkeley.edu While many copper-catalyzed difluoromethylation reactions focus on forming C-CF2H bonds, nih.govberkeley.edu methods for O-difluoromethylation also exist. For instance, a copper-mediated oxidative chloro- and bromodifluoromethylation of phenols has been developed. nih.gov This protocol uses reagents like (CH3)3SiCF2X (where X is Cl or Br) and a copper halide (CuX) in the presence of an oxidant like Selectfluor. nih.gov This approach provides access to chloro- and bromodifluoromethyl aryl ethers, which are synthetically challenging compounds. nih.gov Preliminary mechanistic studies indicate that this transformation likely proceeds through an oxidative coupling process involving a difluorocarbene intermediate. nih.gov

Palladium-Catalyzed Difluoromethylation of Aryl Halides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While direct palladium-catalyzed difluoromethylation often targets the formation of Ar-CF2H or Ar-SCF2H bonds, nih.gov these methods can be adapted for the synthesis of aryl difluoromethyl ethers from aryl halides.

A two-step, one-pot procedure can be employed where an aryl halide is first converted to a phenol. For example, palladium-catalyzed hydroxylation of an aryl bromide or chloride can generate the corresponding phenol in situ. nih.gov Without purification, this intermediate phenol can then be subjected to difluoromethylation conditions (e.g., using a difluorocarbene source and base) to furnish the desired aryl difluoromethyl ether. nih.gov This tandem approach leverages the versatility of palladium catalysis to access phenolic precursors from readily available aryl halides, broadening the scope of substrates for O-difluoromethylation. nih.gov

Role of Other Difluoromethylation Reagents (e.g., TMSCF2H, Fluoroform, Difluoromethyl Triflate, Chlorodifluoromethane)

The introduction of a difluoromethyl group (CF2H) is a key step in the synthesis of the target compound and its analogues. Various reagents have been developed for this purpose, each with distinct characteristics and applications. These reagents often generate a difluorocarbene (:CF2) intermediate, which then reacts with the phenol.

TMSCF2H (Difluoromethyl)trimethylsilane): This reagent is utilized in palladium-catalyzed difluoromethylation reactions of aryl chlorides and bromides. The reaction proceeds smoothly for a range of substrates, including both electron-rich and electron-deficient aryl halides, affording the desired difluoromethylated products in good to excellent yields rsc.org.

Fluoroform (CHF3): As a non-ozone-depleting and inexpensive gas, fluoroform serves as a difluorocarbene source for the conversion of phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives . These reactions are typically carried out under moderate temperatures and atmospheric pressure using a base like potassium hydroxide in a two-phase system .

Difluoromethyl Triflate (HCF2OTf): This non-ozone-depleting liquid reagent allows for the rapid difluoromethylation of phenols and thiophenols at room temperature nih.govberkeley.edu. A key advantage of HCF2OTf is its ability to be used in one-pot procedures for the conversion of aryl halides, aryl boronic acids, and arenes into difluoromethyl ethers nih.govberkeley.edu. The reaction is believed to proceed through the formation of difluorocarbene nih.gov. It can be prepared on a multi-gram scale from readily available, non-ozone-depleting starting materials nih.gov.

Chlorodifluoromethane (CHClF2 or Freon-22): Historically used as a refrigerant, chlorodifluoromethane has also been employed as a difluoromethylating agent rsc.org. However, its use has been largely phased out due to its ozone-depleting properties rsc.orgwikipedia.org. In synthetic chemistry, it can serve as a precursor to difluorocarbene for industrial organofluorine chemistry wikipedia.org. Palladium-catalyzed reactions using chlorodifluoromethane have been developed for the difluoromethylation of (hetero)arylboronic acids rsc.org.

| Reagent | Chemical Formula | Key Features |

| (Difluoromethyl)trimethylsilane | TMSCF2H | Used in Pd-catalyzed reactions with aryl halides rsc.org. |

| Fluoroform | CHF3 | Inexpensive, non-ozone-depleting gas; used with a base . |

| Difluoromethyl Triflate | HCF2OTf | Non-ozone-depleting liquid; enables rapid, room-temperature reactions nih.govberkeley.edu. |

| Chlorodifluoromethane | CHClF2 | Ozone-depleting; historically used as a difluorocarbene source rsc.orgwikipedia.org. |

Regioselective Chlorination of Phenol Derivatives

Achieving the desired 4-chloro substitution pattern on the phenol ring requires precise control over the chlorination reaction to favor para-substitution over ortho-substitution.

Various catalytic systems have been developed to enhance the regioselectivity of phenol chlorination, directing the chlorine atom to the para position.

Sulfur-Containing Catalysts: The use of sulfuryl chloride (SO2Cl2) in the presence of certain sulfur-containing catalysts has proven effective for the para-selective chlorination of phenols mdpi.com. Poly(alkylene sulfide)s, in conjunction with a Lewis acid activator like aluminum or ferric chloride, can provide quantitative yields of chlorophenols with high para-selectivity, often in solvent-free conditions mdpi.com. The choice of the poly(alkylene sulfide) can be tuned to optimize para-selectivity for different phenol substrates mdpi.com.

Organocatalysts: Specific organocatalysts can influence the regioselectivity of chlorination. For instance, (S)-BINAPO has been shown to catalyze the chlorination of phenols in a para-selective manner acs.org. Conversely, other organocatalysts, such as Nagasawa's bis-thiourea, can promote ortho-selectivity researchgate.net. A phosphine sulfide derived from BINAP has been found to enhance the inherent para-preference of phenol chlorination researchgate.netnih.gov.

Zeolite Catalysts: De-aluminated zeolite catalysts have been employed in a heterogeneous catalytic chlorination process to achieve high para-selectivity in the chlorination of aromatic compounds, including phenols google.com. This process can be operated over a wide range of temperatures and pressures google.com.

| Catalytic System | Chlorinating Agent | Selectivity |

| Poly(alkylene sulfide)s / Lewis Acid | Sulfuryl Chloride | High para-selectivity mdpi.com. |

| (S)-BINAPO | Not specified | Para-selective acs.org. |

| Phosphine Sulfide (from BINAP) | Not specified | Enhanced para-selectivity researchgate.netnih.gov. |

| De-aluminated Zeolites | Chlorine Gas | High para-selectivity google.com. |

Oxidative chlorination presents an alternative to traditional electrophilic chlorination, often utilizing environmentally benign reagents. In these methods, a chloride source is oxidized in situ to generate an electrophilic chlorine species.

An efficient method for the selective oxychlorination of phenol to 2,4-dichlorophenol has been developed using hydrogen chloride as the chlorine source and hydrogen peroxide as the oxidant, catalyzed by manganous(II) sulfate in water rsc.org. This approach offers high activity and selectivity under mild conditions, with the product often separating from the aqueous solution, simplifying purification and catalyst recycling rsc.org. The reaction proceeds via the oxidation of the chloride ion to generate the active electrophilic chlorine species researchgate.net. This method is considered a promising route for the synthesis of various 2,4-dichlorophenol derivatives rsc.org.

Multi-Step Synthetic Routes and Precursor Chemistry

The synthesis of this compound can also be approached through multi-step sequences that involve the strategic introduction of the required functional groups onto a precursor molecule.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In the context of synthesizing the target compound, SNAr can be used to build a key intermediate.

A plausible synthetic route could involve starting with a di-halogenated aromatic compound that is activated towards nucleophilic attack. For example, a molecule like 2,4-dichloronitrobenzene could undergo a selective nucleophilic aromatic substitution reaction where a methoxide or hydroxide nucleophile displaces one of the chloro groups. The remaining chloro group and the nitro group would then be in the desired relative positions for further transformations. The nitro group, being strongly electron-withdrawing, facilitates this substitution. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis (Sandmeyer-type reaction), would yield the corresponding phenol. The difluoromethyl group could then be introduced onto the phenol as described in section 2.1.4. The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves the formation of a negatively charged intermediate known as a Meisenheimer complex libretexts.org.

Another strategic approach involves the sequential introduction of the halogen and fluorine-containing groups. This allows for controlled functionalization of the aromatic ring.

A typical sequence could begin with the regioselective chlorination of a suitable phenol precursor. For instance, 2-(difluoromethyl)phenol could be subjected to a para-selective chlorination reaction as detailed in section 2.2.1 to yield this compound.

Alternatively, one could start with phenol and perform a sequential chlorination followed by difluoromethylation. The chlorination of phenol can proceed in a stepwise manner, first forming 2- and 4-chlorophenol, which can then be further chlorinated to 2,4-dichlorophenol gfredlee.com. By controlling the reaction conditions, it is possible to favor the formation of 4-chlorophenol. This intermediate can then be subjected to a difluoromethylation reaction at the ortho-position relative to the hydroxyl group. The directing effect of the hydroxyl group would favor substitution at the available ortho position.

Chemo- and Regioselectivity Considerations in Complex Synthesis

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the placement of functional groups, a challenge governed by the principles of chemo- and regioselectivity. The directing effects of substituents already present on the benzene (B151609) ring dictate the position of subsequent additions. In analogues such as 2-chloro-4-trifluoromethylphenol, the starting material is often 4-(trifluoromethyl)phenol.

During electrophilic substitution, the hydroxyl (-OH) group is a strongly activating, ortho-, para- directing group, while the trifluoromethyl (-CF3) group is a deactivating, meta- directing group. When chlorinating 4-(trifluoromethyl)phenol, the incoming electrophile is directed to the positions ortho to the hydroxyl group (positions 2 and 6) and meta to the trifluoromethyl group (positions 3 and 5). The position ortho to the hydroxyl group (C2) is strongly favored due to the powerful activating effect of the hydroxyl substituent.

A common method for the synthesis of 2-chloro-4-trifluoromethylphenol involves the direct chlorination of 4-(trifluoromethyl)phenol using N-chlorosuccinimide (NCS) as the chlorinating agent. patsnap.com This reaction can be catalyzed by an acid or a Lewis acid like zirconium tetrachloride (ZrCl₄) to facilitate the generation of the electrophilic chlorine species. patsnap.com The reaction proceeds by adding NCS to a solution of 4-(trifluoromethyl)phenol in a solvent like dichloromethane (CH₂Cl₂) at reduced temperatures, followed by stirring at room temperature for several hours. patsnap.com This approach has been shown to produce the desired 2-chloro-4-trifluoromethylphenol with yields reported between 62% and 89%. patsnap.com

The synthesis of the isomeric 4-chloro-2-trifluoromethylphenol demonstrates different regioselective challenges. One patented method involves the diazotization of 4-chloro-2-trifluoromethylaniline, followed by hydrolysis of the resulting diazonium salt to yield the phenol. google.com This multi-step process circumvents the difficulties of direct electrophilic substitution to achieve this specific substitution pattern.

| Target Compound | Starting Material | Reagents | Key Considerations | Reported Yield |

|---|---|---|---|---|

| 2-Chloro-4-trifluoromethylphenol | 4-(Trifluoromethyl)phenol | N-Chlorosuccinimide (NCS), Zirconium tetrachloride (ZrCl₄) | Regioselectivity is controlled by the strongly activating ortho-directing -OH group. | 62% patsnap.com |

| 4-Chloro-2-trifluoromethylphenol | 4-Chloro-2-trifluoromethylaniline | NaNO₂, H₂SO₄, then H₂O (hydrolysis) | Synthesis via diazotization of an aniline precursor to control isomer formation. | 69% (distilled) google.com |

Mechanochemical Synthesis Approaches for Aryl Difluoromethyl Ethers

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free and efficient alternative for synthesizing fluorinated compounds. This approach has been successfully applied to the difluoromethylation of alcohols and phenols to produce aryl difluoromethyl ethers (Ar-O-CF₂H), which are structurally related to C-difluoromethylated phenols.

The mechanochemical synthesis of difluoromethyl ethers is typically performed in a mixer mill under solvent-free conditions. chinesechemsoc.orgchinesechemsoc.org In this method, a phenol or alcohol is combined with a difluorocarbene precursor, such as bromodifluoromethyl)trimethylsilane (TMSCF₂Br), and an activator like potassium hydrogen fluoride (KFHF). chinesechemsoc.orgchinesechemsoc.org The solid reactants are subjected to high-energy ball milling, which generates the reactive difluorocarbene species (:CF₂) in situ. chinesechemsoc.orgchinesechemsoc.org The phenoxide, formed from the phenol under the basic conditions provided by the activator, then acts as a nucleophile, trapping the electrophilic difluorocarbene to form the desired aryl difluoromethyl ether. chinesechemsoc.orgjyu.fi

This solvent-free protocol is operationally simple, proceeds at room temperature, and often allows for product isolation by simple filtration, significantly reducing chemical waste. chinesechemsoc.orgchinesechemsoc.org The high substrate density and efficient mixing under mechanochemical conditions are beneficial for the direct reaction between the nucleophile and the transient difluorocarbene. chinesechemsoc.orgchinesechemsoc.org Yields for these reactions are often excellent, frequently reaching up to 99% within an hour. chinesechemsoc.org While this method is primarily established for alcohols, it is also applicable to phenols, which are deprotonated by bases to form phenoxides that react with the electrophilic difluorocarbene. chinesechemsoc.orgjyu.fi

| Reaction Type | Key Reagents | Apparatus | Conditions | Advantages |

|---|---|---|---|---|

| Difluoromethylation of Phenols/Alcohols | TMSCF₂Br (difluorocarbene precursor), KFHF (activator) | Mixer Mill / Ball Mill | Solvent-free, Room temperature, 1 hour | High yields (up to 99%), Reduced waste, Operational simplicity chinesechemsoc.orgchinesechemsoc.org |

Photochemical Synthesis Routes for Chlorinated Phenols

Photochemical methods provide an alternative pathway for the synthesis and modification of chlorinated phenols. These reactions utilize light energy to induce specific chemical transformations, often under mild conditions. One notable photochemical route involves the reductive dechlorination of highly chlorinated phenols to produce less-chlorinated derivatives. aaru.edu.joptuk.edu.ps

In this process, a fully or highly chlorinated phenol, such as pentachlorophenol (B1679276), is dissolved in a hydrogen-donating solvent like methanol or n-hexane and irradiated with polychromatic light. aaru.edu.joptuk.edu.ps The irradiation leads to a substitution reaction where a chlorine atom is replaced by a hydrogen atom from the solvent, resulting in the formation of a lower-grade chlorinated phenol. aaru.edu.joptuk.edu.ps

This method has been studied as a potential way to synthesize specific chlorinated phenol standards for analytical purposes. The efficiency of such photochemical reactions can be quantified by their quantum yield, which measures the number of molecules transformed per photon absorbed. For the photochemical dechlorination of pentachlorophenol under polychromatic light, the quantum yield was calculated to be 5.7 x 10⁻³ Mol·Einstein⁻¹. aaru.edu.joptuk.edu.ps Similarly, photoelectrochemical methods have been investigated for the dechlorination of compounds like 4-chlorophenol and 2,4-dichlorophenol. researchgate.net These studies show that the reaction proceeds through the excitation of the chlorophenolate anion, which then loses a chloride ion. researchgate.net The rate of dehalogenation was observed to be faster for monohalogenated phenols compared to poly-substituted phenols. researchgate.net

| Precursor Compound | Reaction Type | Light Source | Solvent (H-donor) | Quantum Yield (Mol·Einstein⁻¹) |

|---|---|---|---|---|

| Pentachlorophenol | Photochemical Reductive Dechlorination | Polychromatic Light (e.g., Mercury Lamp) | Methanol, n-Hexane | 5.7 x 10⁻³ aaru.edu.joptuk.edu.ps |

| Decachlorobiphenyl | Photochemical Reductive Dechlorination | Polychromatic Light | Methanol, n-Hexane | 1.6 x 10⁻² aaru.edu.joptuk.edu.ps |

| Hexachlorobenzene | Photochemical Reductive Dechlorination | Polychromatic Light | Methanol, n-Hexane | 1.2 x 10⁻² aaru.edu.joptuk.edu.ps |

Chemical Reactivity and Transformation Studies of 4 Chloro 2 Difluoromethyl Phenol

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 4-Chloro-2-(difluoromethyl)phenol is susceptible to electrophilic substitution, a common reaction for phenols. The hydroxyl group is a strong activating group and an ortho-, para-director, meaning it increases the electron density of the ring, particularly at the positions ortho and para to it, making it more attractive to electrophiles. byjus.com However, the presence of the electron-withdrawing chloro and difluoromethyl groups can influence the regioselectivity and rate of these reactions.

Common electrophilic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group onto the ring, typically at positions ortho and para to the hydroxyl group. byjus.com

Halogenation: Phenols readily react with halogens, such as bromine, even without a Lewis acid catalyst, to yield mono- or poly-halogenated products. byjus.com

Kolbe's Reaction: The reaction of a phenoxide ion with carbon dioxide introduces a carboxylic acid group, usually at the ortho position. byjus.comorganicmystery.com

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) in a basic solution to introduce a formyl group (-CHO) at the ortho position. byjus.comorganicmystery.com

Coupling Reactions: Phenols can react with diazonium salts in weakly alkaline conditions to form azo dyes. organicmystery.com

Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is generally less favorable for phenols unless the ring is sufficiently activated by strong electron-withdrawing groups. The stability of the leaving group is a critical factor for these reactions to proceed. sydney.edu.au

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in this compound, participating in both oxidative and reductive transformations.

The phenolic hydroxyl group can undergo oxidation. For instance, the difluoromethyl group was used as a protecting group to prevent overoxidation of a chromone (B188151) ring during a total synthesis, indicating the susceptibility of related phenolic structures to oxidation under harsh conditions. orgsyn.org

Reductive cleavage of the C-O bond in phenols is generally challenging. However, derivatization of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, can facilitate reductive cleavage using reagents like lithium aluminum hydride. imperial.ac.uk

Investigating Chemoselectivity of O, S, and N-Nucleophiles toward Difluorocarbene

The reaction of difluorocarbene (:CF2), a highly reactive intermediate, with molecules containing multiple nucleophilic centers, known as ambident nucleophiles, presents a significant challenge in controlling reaction outcomes. The investigation into the chemoselectivity of difluorocarbene towards oxygen (O), sulfur (S), and nitrogen (N) nucleophiles is crucial for its synthetic application, as the carbene can react with any of these sites, often leading to a mixture of products. cas.cnthieme-connect.com Difluorocarbene is a moderately electrophilic species that reacts more readily with electron-rich substrates, particularly negatively charged heteroatom nucleophiles like phenolates and thiolates. cas.cnthieme-connect.com

Research has shown that the difluoromethylation of ambident N,O- and N,S-nucleophiles can exhibit poor chemoselectivity. For instance, the reaction with acyclic secondary amides under basic conditions typically yields a mixture of both O- and N-difluoromethylated products. cas.cn Similarly, N-heterocyclic amides often produce a mixture of isomers. cas.cnthieme-connect.com The selectivity of these reactions is influenced by several factors, including the structure of the nucleophile, the source of the difluorocarbene, and the reaction conditions such as temperature and the base used. cas.cnthieme-connect.comacs.org

In the case of N-heterocyclic amides like pyrazolones, reaction with a difluorocarbene source such as trimethyl(trifluoromethyl)silane (TMSCF₂Br) can result in both O- and N-alkylation. cas.cnthieme-connect.com However, selectivity can sometimes be achieved by modifying the reaction conditions. For example, using chlorodifluoromethyl phenyl sulfone at a higher temperature (50 °C) afforded only the O-difluoromethylated product, likely due to the thermal instability of the N-CF₂H product at elevated temperatures. cas.cnthieme-connect.com

The chemoselectivity for the difluoromethylation of pyridin-2(1H)-ones also demonstrates a dependence on the carbene precursor and reaction conditions, as detailed in the table below.

Table 1: O- and N-Difluoromethylation of Pyridin-2(1H)-ones with Various Difluorocarbene Sources cas.cn

| Entry | Substrate (R Groups) | Reagent (equiv.) | Conditions | O-CF₂H Product Yield (%) | N-CF₂H Product Yield (%) |

|---|---|---|---|---|---|

| 1 | R1, R2, R3, R4 = H | TFDA (2.0) | Na₂CO₃ (20 mol%), toluene, 80 °C, 0.3 h | 60 | 9 |

| 2 | R1, R3, R4 = H; R2 = Br | ClCF₂CO₂Na (2.0) | MeCN, 83 °C, 20 h | 72 | 8 |

| 3 | R1, R4 = Me; R2 = H; R3 = NO₂ | TFDA (1.3) | NaH (1.0 equiv), CsF (0.1 equiv), MeCN, r.t., ~1 h | 92 | 0 |

| 4 | R1, R4 = Me; R2 = H; R3 = NO₂ | FSO₂CF₂CO₂H (1.7) | NaH (2.7 equiv), MeCN, r.t., 15 min | 96 | 0 |

Yields were determined by ¹⁹F NMR spectroscopy.

Similar selectivity challenges and opportunities are observed with N,S-ambident nucleophiles, such as N-heteroaromatic thiols. cas.cnthieme-connect.com The difluoromethylation of tetrazole-5-thiol is a classic example where the chemoselectivity is switchable. Depending on the reaction conditions, either the S-CF₂H or the N-CF₂H product can be obtained as the major isomer. cas.cnthieme-connect.com The position of the thiol group on the heterocycle can also dictate the site of reaction. For example, pyridine-2-thiols and pyrimidine-2-thiols exclusively yield S-difluoromethylated products, whereas pyridine-4-thiol (B7777008) gives the N-difluoromethylated product. cas.cn

Studies on nucleosides further illuminate the principles of chemoselectivity. In reactions with uridine (B1682114) analogues, O-difluoromethylation at the 4-position is observed. acs.orgstrath.ac.uk However, if a thionucleoside like 4-thiouridine (B1664626) is used, the reaction shows a preference for the more nucleophilic sulfur atom, resulting in S-difluoromethylation. acs.org Across a range of uridine and cytidine (B196190) analogues, N-difluoromethylation was not observed, highlighting a clear selectivity hierarchy (S > O > N) under the studied conditions. acs.orgstrath.ac.uk

The table below summarizes the N/S-selectivity in the difluoromethylation of the ambident nucleophile tetrazole-5-thiol using different reagents and conditions.

Table 2: Difluoromethylation of Tetrazole-5-thiol with Various Difluorocarbene Sources cas.cn

| Entry | Reagent | Base | Solvent | Temp (°C) | S-CF₂H : N-CF₂H Ratio | Combined Yield (%) |

|---|---|---|---|---|---|---|

| 1 | HCF₂Cl | KOH | H₂O | r.t. | 100:0 | 81 |

| 2 | HCF₂Cl | KOH | DMF | 100-120 | ~10:90 | ~90 |

| 3 | ClCF₂CO₂Na | K₂CO₃ | DMF | 95 | 0:100 | 84 |

These findings collectively demonstrate that while difluorocarbene can react with O, S, and N-nucleophiles, the chemoselectivity of the process is a delicate balance of electronic and steric factors, reagent choice, and reaction parameters. cas.cnthieme-connect.comacs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F in this case, a detailed map of the chemical environment and connectivity can be constructed.

Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in the molecule. For 4-Chloro-2-(difluoromethyl)phenol, the spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the proton of the difluoromethyl group.

The aromatic region typically displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The positions of these signals are influenced by the electron-withdrawing effects of the chlorine and difluoromethyl substituents and the electron-donating effect of the hydroxyl group. The difluoromethyl proton (-CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms. The hydroxyl (-OH) proton usually appears as a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

No specific experimental ¹H NMR data for this compound was found in the search results. The description is based on general principles of NMR spectroscopy and analysis of similar structures.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, each of the seven carbon atoms in this compound is expected to produce a distinct signal.

The carbon atom of the difluoromethyl group (-CHF₂) is a key diagnostic signal, appearing as a triplet due to one-bond coupling with the two fluorine atoms (¹J_CF). The carbons of the aromatic ring will appear at chemical shifts influenced by the attached substituents. The carbon atom bonded to the hydroxyl group (C-1) will be shifted downfield, while the carbons bonded to the chlorine (C-4) and difluoromethyl (C-2) groups will also show characteristic shifts. Analysis of related compounds like phenol (B47542) and 4-chlorophenol (B41353) helps in the assignment of these aromatic signals. docbrown.inforsc.org

Specific experimental ¹³C NMR data for this compound was not available in the provided search results. The analysis is predictive based on established spectroscopic rules and data from analogous compounds.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for compounds containing fluorine. thermofisher.com For this compound, the ¹⁹F NMR spectrum provides direct evidence for the difluoromethyl group. chemicalbook.com

The two fluorine atoms in the -CHF₂ group are chemically equivalent and are expected to produce a single signal. This signal will be split into a doublet due to coupling with the single adjacent proton (²J_HF). The chemical shift of this doublet is characteristic of a difluoromethyl group attached to an aromatic system. This technique is particularly powerful for confirming the presence and electronic environment of the fluorine atoms within the molecule. nih.govnih.gov

While ¹⁹F NMR is highly applicable, specific experimental data for this compound was not located in the search results. The expected spectrum is described based on fundamental principles of ¹⁹F NMR.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly FTIR, probes the vibrational modes of molecular bonds. The resulting spectrum serves as a molecular "fingerprint," with specific peaks corresponding to the functional groups present in the molecule.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.

C-H Aromatic Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-F Stretch: Strong, intense absorptions corresponding to the carbon-fluorine stretching vibrations of the difluoromethyl group are expected in the 1000-1100 cm⁻¹ range.

C-O Stretch: A distinct band for the phenolic C-O stretch is typically found around 1200-1250 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretch appears as a band in the lower frequency region, typically between 700-800 cm⁻¹.

Analysis of the FTIR spectra of similar compounds like 4-chlorophenol and other fluorinated phenols supports these assignments. nist.govresearchgate.net

No complete experimental FTIR spectrum for this compound was found. The interpretation is based on characteristic functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

The spectrum is expected to show characteristic absorption maxima (λ_max). For comparison, 4-chlorophenol in aqueous solution exhibits two main absorption bands at approximately 225 nm and 280 nm. researchgate.net The presence of the difluoromethyl group at the ortho position relative to the hydroxyl group in this compound is expected to cause a slight shift (either bathochromic or hypsochromic) in these absorption maxima due to its electronic influence on the aromatic system.

Specific UV-Vis absorption data for this compound was not available in the search results. The discussion is based on data for the closely related compound 4-chlorophenol. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with chromatographic separation techniques, it offers high sensitivity and specificity for identifying and quantifying substances within a mixture.

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile compounds. In a typical GC-MS analysis of phenolic compounds, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that serves as a molecular fingerprint.

For chlorinated phenols, derivatization is sometimes employed to improve chromatographic behavior and prevent peak tailing. chromforum.org While GC-MS methods are well-established for a wide range of chlorinated and fluorinated phenols, specific retention time and mass fragmentation data for this compound are not present in the available scientific literature.

High-performance liquid chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is particularly suited for compounds that are not sufficiently volatile for GC analysis. The separation is based on the compound's interaction with a stationary phase (the column) and a liquid mobile phase.

The analysis of various chlorophenols by HPLC is a common application, often utilizing reverse-phase columns and UV or fluorescence detectors. shimadzu.comscirp.org Method parameters such as the column type, mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and detector wavelength are optimized to achieve separation. sigmaaldrich.com Despite the widespread use of HPLC for similar compounds, specific chromatograms, retention times, and detailed method parameters for the analysis of this compound are not documented in the reviewed sources.

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC-MS. This technique is particularly valuable for detecting trace levels of compounds in complex matrices. The UPLC system provides efficient separation, after which the parent ion of the target compound is selected, fragmented, and the resulting daughter ions are detected, providing a highly specific and quantifiable signal.

This approach is frequently used for the analysis of phenols and chlorophenols in environmental and biological samples. shimadzu.com However, specific UPLC-MS/MS parameters, such as precursor and product ion masses, collision energies, and retention times for this compound, are not available in published research or spectral databases.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, it is possible to calculate the positions of individual atoms, bond lengths, and bond angles with high precision.

This technique has been used to elucidate the structures of numerous related phenol derivatives, providing confirmation of molecular geometry and intermolecular interactions like hydrogen bonding. nih.govresearchgate.net To perform this analysis, a suitable single crystal of the compound must first be grown. As of now, the crystal structure for this compound has not been reported, and therefore, crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Based on the search results, specific computational and theoretical investigation studies for the chemical compound This compound are not available. The provided search results refer to similar but structurally distinct molecules, such as 4-chloro-2-methyl-phenol ias.ac.innih.gov, 2,6-dichloro-4-fluoro phenol semanticscholar.orgkarazin.uakarazin.uaresearchgate.net, and various other substituted phenols. acadpubl.eunih.govmalayajournal.orguni.luuni.luchemimpex.comsigmaaldrich.comchemsrc.comresearchgate.netnih.gov

Extrapolating data from these related compounds would not be scientifically accurate for this compound, as minor changes in molecular structure can lead to significant differences in calculated properties like molecular geometry, vibrational frequencies, and electronic characteristics.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline for "this compound" based on the available information. Detailed quantum mechanical calculations, Density Functional Theory (DFT) studies, and specific analyses such as geometry optimization, vibrational spectra, HOMO-LUMO gap, Molecular Electrostatic Potential (MEP) mapping, and Mulliken atomic charge distribution for this specific compound are not present in the provided search results.

Computational Chemistry and Theoretical Investigations

Reactivity and Selectivity Prediction through Computational Modeling

Computational modeling is a fundamental tool for predicting the reactivity and selectivity of chemical compounds. By employing quantum chemical calculations, it is possible to elucidate the electron distribution and energetic profiles of reaction pathways. For 4-Chloro-2-(difluoromethyl)phenol, this would involve mapping the molecule's electrostatic potential to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Furthermore, the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and localization of these orbitals provide insights into the compound's reactivity. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. Computational models could also simulate reaction mechanisms, for instance, in electrophilic aromatic substitution or nucleophilic substitution reactions, to predict the preferred sites of reaction and the relative activation energies, thereby explaining the compound's regioselectivity. While these methods are well-established, specific published research applying them to this compound is not currently available.

Analysis of Molecular Properties through Theoretical Descriptors

Theoretical descriptors derived from computational chemistry offer a quantitative understanding of a molecule's properties. These descriptors are instrumental in structure-property and structure-activity relationship studies.

Global Softness and Electrophilicity Indices

Global softness and electrophilicity are key concepts within Density Functional Theory (DFT) that help to rationalize the reactivity of chemical species. Global softness is a measure of a molecule's polarizability and its ability to donate or accept electrons. A higher value of softness indicates greater reactivity. The electrophilicity index, conversely, quantifies the ability of a molecule to accept electrons.

These indices are calculated from the energies of the HOMO and LUMO. While the theoretical framework to calculate these for this compound exists, specific values from dedicated studies are not found in the reviewed literature.

Polarizability and Hyperpolarizability for Nonlinear Optical (NLO) Properties

The interaction of molecules with an electric field is described by their polarizability (α) and hyperpolarizability (β). These properties are crucial for identifying materials with potential applications in nonlinear optics (NLO). NLO materials are essential for technologies like frequency conversion and optical switching.

Computational methods can predict the polarizability and hyperpolarizability of this compound. Such calculations would reveal how the electronic structure of the molecule responds to an external electric field and whether it possesses significant NLO properties. The presence of both an electron-donating hydroxyl group and electron-withdrawing chloro and difluoromethyl groups on the aromatic ring could potentially lead to interesting NLO characteristics. However, without specific computational studies, this remains a theoretical postulation.

Predicted Collision Cross Sections (CCS)

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas. mdpi.com

Applications of 4 Chloro 2 Difluoromethyl Phenol in Complex Molecule Synthesis

Role as a Synthetic Intermediate in Pharmaceutical Development

In the realm of medicinal chemistry, small molecules containing halogen and fluoroalkyl groups are of significant interest due to their potential to modulate the biological activity and pharmacokinetic properties of drug candidates. nih.gov 4-Chloro-2-(difluoromethyl)phenol serves as a key precursor in this context, offering multiple avenues for synthetic elaboration.

While direct synthesis pathways from this compound to specific marketed drugs are not extensively detailed in public literature, its structural motifs are integral to known bioactive molecules. Chlorinated phenols are established precursors for a variety of biologically active compounds. For instance, related structures like 5-chlorosalicylaldehyde (B124248) are used in the one-pot synthesis of complex tetra-substituted imidazole (B134444) derivatives, which have shown notable antioxidant and antimicrobial efficacy. nih.gov The presence of both a chloro- and a difluoromethyl- group on the phenol (B47542) ring makes this compound a building block for creating novel compounds where these groups can fine-tune biological interactions and metabolic stability. nih.govchemimpex.com The synthesis of aryl difluoromethyl ethers from various phenol derivatives is a well-established method, highlighting the role of such compounds as intermediates. cas.cnnih.gov

The difluoromethyl group (-CF2H) is a critical functional group in modern drug design, often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while maintaining its desired biological activity.

The -CF2H group is particularly valuable because it can act as a lipophilic hydrogen bond donor. rsc.org This allows it to mimic the hydrogen bonding interactions of a hydroxyl or thiol group but with increased lipophilicity. This modification can lead to enhanced binding affinity with biological targets, improved membrane permeability, and greater metabolic stability, as the C-F bond is significantly stronger than a C-H bond and less susceptible to enzymatic oxidation. The presence of the difluoromethyl group in this compound makes it an important starting material for medicinal chemists exploring these bioisosteric replacements in drug discovery campaigns. orgsyn.org

| Functional Group | Bioisosteric Replacement | Key Property Change | Potential Advantage in Drug Design |

|---|---|---|---|

| Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Increased Lipophilicity | Improved membrane permeability |

| Thiol (-SH) | Difluoromethyl (-CF2H) | Enhanced Metabolic Stability | Longer drug half-life |

| Amine (-NH2) | Difluoromethyl (-CF2H) | Modulated pKa | Optimized target binding |

Beyond its role as a structural component, the difluoromethyl group can be strategically employed as a protecting group for phenols during complex multi-step syntheses. A protecting group temporarily masks a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.

A notable example involves the use of a difluoromethyl ether to protect a phenolic hydroxyl group during the total synthesis of the natural product preussochromone D. orgsyn.orgorgsyn.org In this synthesis, a phenol intermediate was converted to its corresponding aryl difluoromethyl ether. This protected the phenol from being oxidized under the harsh conditions required for a later step in the synthetic route. Subsequently, the difluoromethyl group was successfully removed under Lewis acidic conditions to reveal the free phenol, allowing for the completion of the synthesis. orgsyn.org This creative use demonstrates the dual utility of the difluoromethyl group in advanced organic synthesis.

| Synthetic Step | Action | Reagents/Conditions | Purpose | Source |

|---|---|---|---|---|

| Protection | Conversion of phenol to aryl difluoromethyl ether | Sodium chlorodifluoroacetate (difluorocarbene source) | Prevent overoxidation of the chromone (B188151) ring in a subsequent step. | orgsyn.org |

| Deprotection | Removal of the difluoromethyl group to restore the phenol | Lewis acidic conditions | Unmask the phenol for final elaboration to the natural product. | orgsyn.org |

Utilization in Agrochemical and Pesticide Formulation

Chlorinated and fluorinated aromatic compounds are foundational to the agrochemical industry, forming the backbone of many herbicides, fungicides, and insecticides. While specific registration and use of this compound in commercial pesticide formulations are not widely documented, structurally related compounds are key intermediates. For example, 2-Chloro-4-(trifluoromethyl)phenol is explicitly used in the development of herbicides and fungicides. chemimpex.com Similarly, 4-chloro-2-methylphenol (B52076) is a high-volume intermediate used to produce phenoxy herbicides like MCPA and MCPB. oecd.org The combination of a chlorine atom and a fluorine-containing group on a phenol ring, as seen in this compound, is a hallmark of molecules designed for crop protection, suggesting its potential as a building block for new active ingredients. chemimpex.comgoogle.com

Contribution to Advanced Materials Science

The unique properties imparted by fluorine atoms—such as high thermal stability, chemical inertness, and hydrophobicity—make fluorinated compounds valuable in materials science.

Although direct polymerization or incorporation of this compound into specific polymers and coatings is not detailed in available research, the utility of similar molecules is well-established. Fluorinated phenols and related structures can be incorporated into polymer backbones or used as additives to create materials with enhanced properties. For instance, 2-Chloro-4-(trifluoromethyl)phenol is noted for its use in synthesizing polymers and coatings with improved thermal stability and chemical resistance. chemimpex.com The synthesis of novel fluorinated polymers, such as those derived from acrylate (B77674) monomers, often leads to materials with high stability and specific wetting properties, which are desirable for protective coatings. researchgate.net The structure of this compound makes it a candidate for research into new monomers for specialty polymers where chemical resistance and thermal stability are required. researchgate.net

Enhancement of Thermal Stability and Chemical Resistance

Furthermore, the electronegativity of the fluorine and chlorine atoms can influence the intermolecular and intramolecular interactions within the polymer matrix. This can lead to a more robust and less permeable material, thereby increasing its resistance to chemical attack from solvents, acids, and bases. Research in the broader field of fluorinated polymers has consistently shown that the introduction of fluorine-containing monomers can lead to materials with superior performance in harsh environments. nih.gov While specific data on polymers derived solely from this compound is limited, the general principles of fluorine chemistry strongly suggest its potential in creating high-performance polymers. nih.gov

Broader Significance in Specialty Chemical Synthesis

Beyond its potential use in polymers, this compound serves as a valuable intermediate in the synthesis of a variety of specialty chemicals. The phenolic hydroxyl group and the aromatic ring can undergo a range of chemical transformations, allowing for the introduction of diverse functional groups. This makes it a key building block for creating new molecules with tailored properties for various applications. nih.gov

The synthesis of aryl gem-difluoromethyl ethers, for which this compound can be a precursor, is of significant interest in the development of liquid crystal materials and other advanced functional materials. nih.gov The unique electronic properties conferred by the difluoromethyl group can be harnessed to create materials with specific optical or electronic characteristics. The combination of the chloro and difluoromethyl substituents on the phenol ring provides a unique handle for chemists to fine-tune the properties of the final products, highlighting the broader significance of this compound in the field of specialty chemical synthesis. nih.govosti.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient methods for synthesizing 4-Chloro-2-(difluoromethyl)phenol is a primary objective in ongoing research. Traditional synthetic pathways often involve harsh reagents and generate significant waste. To address these challenges, researchers are exploring greener alternatives.

One promising approach involves the use of non-ozone-depleting difluorocarbene precursors. nih.gov For instance, 2-chloro-2,2-difluoroacetophenone (B1203941) has been identified as a viable reagent that can react with various phenol (B47542) derivatives to produce aryl difluoromethyl ethers in good yields. nih.gov This method offers a more environmentally friendly alternative to older approaches that relied on ozone-depleting substances. nih.gov

Another avenue of exploration is the use of photocatalytic methods. Visible-light photocatalysis, in particular, has shown promise for late-stage difluoromethylation reactions, where the difluoromethyl group is introduced in the final steps of a synthetic sequence. mdpi.com This technique can offer high selectivity and efficiency under mild reaction conditions.

Exploration of Novel Reactivity Patterns

Understanding the reactivity of this compound is crucial for unlocking its full potential in various applications. The presence of both a chlorine atom and a difluoromethyl group on the phenol ring creates a unique electronic environment that can lead to novel reactivity.

Researchers are investigating the difluoromethylation of phenols and thiophenols using various reagents and catalysts. acs.orgsci-hub.se For example, S-(difluoromethyl)sulfonium salt has been shown to be an effective difluorocarbene precursor for the difluoromethylation of a wide range of phenols and thiophenols. acs.orgsci-hub.se

The regioselectivity of difluoromethylation reactions is another important area of study. The position of the difluoromethyl group on the aromatic ring can significantly impact the properties of the resulting molecule. mdpi.com Understanding the factors that control regioselectivity will allow for the targeted synthesis of specific isomers with desired properties.

Furthermore, the development of new catalytic systems for difluoromethylation reactions is an active area of research. rsc.org Copper-catalyzed C(sp2)–CF2H bond formation, for instance, is a promising but challenging area of investigation. rsc.org

Advanced Computational Studies for Property Prediction and Design

Computational chemistry is becoming an increasingly powerful tool for predicting the properties of molecules and designing new compounds with desired characteristics. In the context of this compound, computational studies can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. nih.gov DFT calculations can be used to predict various properties of this compound, such as its vibrational frequencies, infrared and Raman spectra, and reactivity. nih.gov

Molecular docking studies can be used to predict how this compound and its derivatives might interact with biological targets, such as enzymes or receptors. researchgate.net This information can be used to design new drugs and other bioactive compounds.

Computational studies can also be used to investigate the reaction mechanisms of difluoromethylation reactions. mdpi.com By understanding the mechanism of a reaction, researchers can optimize the reaction conditions to improve the yield and selectivity of the desired product.

Integration with Green Chemistry Principles

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally friendly and sustainable. The integration of these principles into the synthesis and application of this compound is a key goal of future research.

One important principle of green chemistry is the use of renewable feedstocks. Researchers are exploring the possibility of producing this compound and other valuable chemicals from biomass-derived starting materials. rsc.org For example, 2,5-dimethylfuran, which can be produced from fructose, is a promising platform chemical for the synthesis of a wide range of bio-based products. rsc.org

Another key principle of green chemistry is the development of catalytic reactions that are highly efficient and selective. By using catalysts, it is possible to reduce the amount of waste generated in a chemical process and to minimize the use of hazardous reagents. google.com

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-(difluoromethyl)phenol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A practical synthesis route involves difluoromethylation of a pre-functionalized phenol precursor. For example, sodium 2-chloro-2,2-difluoroacetate can react with a 4-chlorophenol derivative in the presence of a base like cesium carbonate in DMF at elevated temperatures (60-80°C). Key considerations include:

- Gas evolution : Use an oil bubbler to manage CO₂ release during the reaction .

- Purification : Column chromatography or recrystallization (e.g., using hexanes/ethyl acetate) improves purity.

- Yield optimization : Control stoichiometry (1:1.2 molar ratio of phenol to difluoromethylating agent) and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8-7.5 ppm) and the difluoromethyl group (³J~H-F coupling ~15 Hz). The phenol -OH proton may appear as a broad singlet (~δ 5-6 ppm) .

- ¹⁹F NMR : A doublet (²J~F-F ~280 Hz) confirms the -CF₂H group .

- Mass Spectrometry (MS) : ESI-MS or EI-MS detects the molecular ion peak ([M+H]⁺ at m/z 194.5 for C₇H₅ClF₂O).

- Melting Point : Compare experimental values (e.g., 155-158°C) to literature data to assess purity .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity compared to non-fluorinated analogs?

Methodological Answer: The -CF₂H group induces strong electron-withdrawing effects via σ-induction, increasing the phenol’s acidity (lower pKa) and altering its redox behavior. Computational studies (e.g., DFT) reveal:

- Acidity : The pKa of this compound is ~1-2 units lower than its non-fluorinated analog, enhancing solubility in basic media .

- Reactivity : The electron-deficient aromatic ring favors electrophilic substitution at the para position to the -Cl group.

- Bioactivity : Fluorine’s stereoelectronic effects may improve binding to hydrophobic enzyme pockets in drug design .

Q. What are the mechanisms underlying the oxidative transformation of this compound in environmental or catalytic systems?

Methodological Answer: In environmental systems (e.g., soil or water), manganese oxides (δ-MnO₂) oxidize phenolic compounds via:

Adsorption : The phenol forms a surface complex with Mn(IV).

Electron transfer : A phenoxy radical intermediate is generated.

Coupling or quinone formation : Radical coupling yields dimeric products, while further oxidation produces p-quinone derivatives.

Q. How can computational chemistry methods predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with proteins (e.g., cytochrome P450). The -CF₂H group’s hydrophobicity and size are critical for binding pocket compatibility .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).

- QSAR models : Corrogate electronic descriptors (e.g., Hammett σₚ⁺) with experimental IC₅₀ values to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.